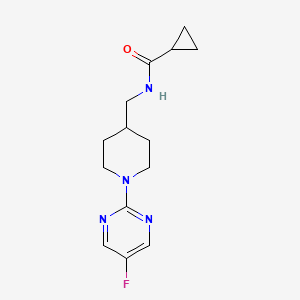

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O/c15-12-8-17-14(18-9-12)19-5-3-10(4-6-19)7-16-13(20)11-1-2-11/h8-11H,1-7H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVTZKFLKNZUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide involves multiple steps. One common route includes the reaction of 5-fluoropyrimidine with piperidine derivatives under specific conditions to form the intermediate compounds. These intermediates are then further reacted with cyclopropanecarboxylic acid derivatives to yield the final product . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.

Chemical Reactions Analysis

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the pyrimidine ring can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include potassium carbonate (K2CO3) for C-N bond formation and various solvents to facilitate the reactions.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions typical for amides and piperidines, making it valuable in synthetic organic chemistry .

Research indicates that N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide exhibits significant biological activities, including:

- Anticancer Properties : Preliminary studies have shown that compounds similar to this one can inhibit cancer cell growth, particularly against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These findings suggest potential therapeutic applications in oncology .

- Antifungal Activity : The compound has been evaluated for its antifungal properties against various pathogens, demonstrating effectiveness in inhibiting fungal growth at specific concentrations .

- Insecticidal Activity : Some derivatives have shown moderate insecticidal effects, indicating a potential application in agricultural pest control .

Medicinal Applications

Ongoing research is focused on the compound's role as an inhibitor in specific biochemical pathways. The fluorinated pyrimidine moiety is known for its ability to interact with nucleic acids and enzymes, potentially inhibiting their functions. This interaction is crucial for developing new therapeutic agents targeting various diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluoropyrimidine group is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the cyclopropanecarboxamide moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl): This compound shares a similar cyclopropanecarboxamide moiety but differs in its piperidine substitution.

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide: This compound has a methanesulfonamide group instead of the cyclopropanecarboxamide moiety.

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: This compound features a thiophene ring in place of the cyclopropane ring.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 305.36 g/mol. The structure features a piperidine ring substituted with a 5-fluoropyrimidine moiety, which is critical for its biological activity.

The biological activity of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide primarily involves its interaction with various receptors. Research indicates that it acts as an antagonist for specific G-protein coupled receptors (GPCRs), which play significant roles in numerous physiological processes.

Receptor Interaction

- CCR3 Antagonism : Studies have shown that compounds with similar structures exhibit potent antagonistic effects on the CCR3 receptor, which is involved in inflammatory responses and allergic reactions. The structural modifications around the piperidine and pyrimidine moieties are crucial for enhancing this activity, as evidenced by structure-activity relationship (SAR) studies .

- Muscarinic Receptor Modulation : There is also evidence suggesting that related compounds can act as antagonists at muscarinic receptors, which are implicated in cognitive functions and neurological disorders . This indicates potential therapeutic applications in treating conditions like Alzheimer's disease.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide and related compounds:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| CCR3 Antagonism | CCR3 receptor | 0.020 µM | |

| Muscarinic Receptor Blockade | M4 muscarinic receptor | Not specified | |

| Tyrosinase Inhibition | Tyrosinase (melanin production) | 7.56 µM |

Case Study 1: CCR3 Antagonists

A notable study synthesized a series of piperidine derivatives, including those structurally similar to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide. These compounds were evaluated for their ability to inhibit eotaxin-induced calcium influx in CCR3-expressing preB cells, demonstrating significant antagonistic activity . The findings suggest that modifications to the piperidine ring can enhance receptor binding affinity and selectivity.

Case Study 2: Neurological Applications

Research into related compounds has highlighted their potential in treating neurological disorders by targeting muscarinic receptors. For instance, derivatives exhibiting high affinity for the M4 receptor could provide therapeutic avenues for cognitive enhancement in Alzheimer's patients . Further investigations into the pharmacodynamics and pharmacokinetics of these compounds are warranted.

Q & A

How can researchers optimize the synthetic yield of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide?

Basic Research Question

Methodological Answer:

Optimizing synthetic yield requires systematic evaluation of reaction variables. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in amide bond formation .

- Catalyst Use : Coupling agents like HATU or EDCI improve efficiency in carboxamide synthesis .

- Reaction Time : Monitoring intermediates via TLC or HPLC ensures termination at peak conversion .

Statistical Design of Experiments (DoE) can identify interactions between variables. For example, a 2³ factorial design might test temperature (60°C vs. 100°C), solvent (DMF vs. THF), and catalyst concentration (1 eq vs. 1.5 eq) to model yield outcomes .

What advanced techniques are recommended for structural elucidation of this compound?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine and cyclopropane moieties. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex heterocycles .

- Mass Spectrometry (HR-MS) : High-resolution MS validates molecular formula (e.g., C₁₇H₂₀FN₅O) and detects isotopic patterns for fluorine .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

How should initial biological activity screening be designed for this compound?

Basic Research Question

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs, as fluoropyrimidine and piperidine motifs are common in inhibitors .

- In Vitro Assays :

- Enzyme inhibition (IC₅₀ determination via fluorescence/colorimetric assays).

- Cell viability (MTT assay in cancer cell lines).

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

How to resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

Methodological Answer:

Contradictions often arise from variability in:

- Assay Conditions : Differences in ATP concentration (kinase assays) or serum content (cell-based assays) alter potency .

- Compound Purity : HPLC purity ≥95% minimizes off-target effects; impurities >5% may skew results .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Reproduce experiments under standardized protocols .

What computational approaches predict the compound’s target engagement?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for SAR-guided modifications .

How to conduct SAR studies on the fluoropyrimidine and cyclopropane groups?

Advanced Research Question

Methodological Answer:

- Substituent Variation :

- Replace 5-Fluoropyrimidine with 5-chloro or 5-bromo analogs to assess halogen effects on potency .

- Modify cyclopropane with spirocyclic or gem-dimethyl groups to probe steric effects .

- Bioassay Correlation : Test analogs against a panel of 10–15 kinases to identify selectivity trends .

What methodologies assess metabolic stability in preclinical studies?

Advanced Research Question

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .

- CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme liabilities .

How to address solubility challenges during formulation?

Advanced Research Question

Methodological Answer:

- Co-Solvent Systems : Test PEG-400/water or Captisol® solutions for in vivo administration .

- Amorphous Solid Dispersion : Spray-dry with HPMCAS to enhance dissolution rate .

- LogP Measurement : Shake-flask method (octanol/water) guides excipient selection; target LogP <3 for optimal absorption .

What protocols validate analytical methods for purity assessment?

Basic Research Question

Methodological Answer:

- HPLC Validation :

- Linearity : 5-point calibration curve (R² ≥0.99).

- Precision : ≤2% RSD for triplicate injections .

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

How to design target engagement studies using biophysical techniques?

Advanced Research Question

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target protein on a CM5 chip. Measure binding kinetics (ka/kd) at 25°C with compound concentrations 0.1–100 µM .

- Isothermal Titration Calorimetry (ITC) : Direct titration (20 injections, 2 µL each) quantifies ΔH and Kd .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.